

m-PEG9-Mal chemical formula and molecular weight

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Compound of Interest

Compound Name: m-PEG9-Mal

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In-Depth Technical Guide: m-PEG9-Maleimide

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (9 units)-maleimide (**m-PEG9-Mal**), a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, experimental protocols for its application, and visual representations of its reaction mechanisms.

Core Chemical Properties

m-PEG9-Maleimide is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene oxide units, which imparts hydrophilicity and biocompatibility. The other terminus features a maleimide group, a reactive moiety that specifically and efficiently couples with sulfhydryl (thiol) groups. The linkage between the PEG chain and the maleimide group can vary, with an amide linkage being a common configuration.

For the purposes of this guide, we will focus on m-PEG9-Amido-Maleimide.

Quantitative Data Summary



Property	Value	Reference
Chemical Formula	C26H46N2O12	[1][2]
Molecular Weight	578.66 g/mol	[1][2]
Purity	>96%	[1]
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF, DCM	
Storage	-20°C, protected from light and moisture	_

Experimental Protocols

The primary application of **m-PEG9-Mal** is the covalent modification of molecules containing free thiol groups, such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the general steps for conjugating **m-PEG9-Mal** to a thiol-containing protein.

Materials:

- m-PEG9-Maleimide
- Thiol-containing protein (e.g., antibody, enzyme)
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5
- Reducing agent (optional, e.g., TCEP)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)



• Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

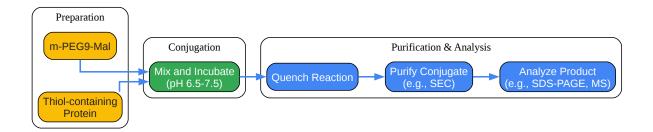
- Protein Preparation:
 - If the protein's thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
 - Remove the reducing agent using a desalting column or dialysis against the conjugation buffer.
- **m-PEG9-Mal** Preparation:
 - Dissolve m-PEG9-Mal in the conjugation buffer immediately before use to minimize hydrolysis of the maleimide group.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the dissolved m-PEG9-Mal to the protein solution. The optimal ratio should be determined empirically for each specific protein.
 - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically complete within 2 hours at 25°C.
- Quenching the Reaction:
 - To stop the reaction, add a quenching reagent with a free thiol group (e.g., L-cysteine) at a final concentration of 1-10 mM. This will react with any excess m-PEG9-Mal.
- Purification of the Conjugate:
 - Remove unreacted m-PEG9-Mal and the quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
- Characterization:



 Analyze the resulting PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the number of attached PEG chains), and functional assays (to ensure the protein's activity is retained).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thiol-maleimide conjugation process.



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Workflow for Thiol-Maleimide Conjugation.

Signaling Pathway and Logical Relationships

m-PEG9-Mal itself is not directly involved in signaling pathways. Instead, it serves as a linker to create bioconjugates that can interact with biological systems. For instance, it is a critical component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Application in Antibody-Drug Conjugate (ADC) Synthesis

In the context of ADCs, **m-PEG9-Mal** can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG linker enhances the solubility and pharmacokinetics of the ADC.



The logical relationship in an ADC constructed with **m-PEG9-Mal** is as follows:

Logical structure of an ADC using **m-PEG9-Mal**.

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References

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- 2. m-PEG9-Mal () for sale [vulcanchem.com]
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